3-{[2-(1-Cyclohexen-1-YL)ethyl]amino}-N-methylpropanamide
Overview
Description
3-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-N-methylpropanamide is a chemical compound with the molecular formula C12H22N2O and a molecular weight of 210.32 g/mol . This compound is primarily used in proteomics research and is known for its unique structure, which includes a cyclohexenyl group attached to an ethylamine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-N-methylpropanamide typically involves the reaction of 2-(1-cyclohexenyl)ethylamine with N-methylpropanamide under controlled conditions . The reaction is carried out in an inert atmosphere, often using argon, to prevent oxidation and other side reactions . The reaction mixture is maintained at low temperatures to ensure the stability of the intermediate compounds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product . The reaction conditions are optimized to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-N-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Scientific Research Applications
3-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-N-methylpropanamide is widely used in scientific research, particularly in the fields of:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is employed in proteomics research to study protein interactions and functions.
Industry: The compound is used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-N-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound binds to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1-Cyclohexenyl)ethylamine: This compound shares a similar structure but lacks the N-methylpropanamide group.
3-Ethoxy-2-cyclohexen-1-one: Another compound with a cyclohexenyl group, used in different chemical reactions.
Uniqueness
3-{[2-(1-Cyclohexen-1-yl)ethyl]amino}-N-methylpropanamide is unique due to its specific structure, which allows it to interact with a wide range of proteins and enzymes. This makes it particularly valuable in proteomics research and other scientific applications .
Properties
IUPAC Name |
3-[2-(cyclohexen-1-yl)ethylamino]-N-methylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-13-12(15)8-10-14-9-7-11-5-3-2-4-6-11/h5,14H,2-4,6-10H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFOOQYCLUUIQJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCNCCC1=CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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